molecular formula C9H6F6N2S B7723099 N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid

N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid

Cat. No.: B7723099
M. Wt: 288.21 g/mol
InChI Key: CWRWOECVPKDZIC-UHFFFAOYSA-N
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Description

N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid is a compound known for its unique chemical structure and properties It features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiocarbonyldiimidazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and specificity towards target molecules. The thiourea moiety plays a crucial role in stabilizing transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid is unique due to its combination of trifluoromethyl groups and a thiourea moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(16)18/h1-3H,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRWOECVPKDZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N=C(N)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)N=C(N)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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